molecular formula C16H20O2 B6208194 tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 2758005-49-9

tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6208194
CAS No.: 2758005-49-9
M. Wt: 244.3
InChI Key:
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Description

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere for phenyl rings and tert-butyl groups in medicinal chemistry, enhancing the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates .

Preparation Methods

The synthesis of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the desired positions. One common method for constructing the bicyclo[1.1.1]pentane framework is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.

Chemical Reactions Analysis

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a bioisostere to improve the pharmacokinetic properties of drug candidates. Its unique structure also makes it valuable in materials science, where it is used in the development of molecular rods, liquid crystals, and metal-organic frameworks .

Mechanism of Action

The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of phenyl rings, allowing it to bind to similar targets. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can be compared to other bicyclo[1.1.1]pentane derivatives and bioisosteres such as cubanes and higher bicycloalkanes. These compounds share similar three-dimensional structures but differ in their specific functional groups and physicochemical properties. The unique combination of the tert-butyl and phenyl groups in this compound provides distinct advantages in terms of solubility, metabolic stability, and binding affinity .

Properties

CAS No.

2758005-49-9

Molecular Formula

C16H20O2

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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